Lipophilicity (LogP) Comparison: 4-Chloro-7-methylquinoline vs. 4-Chloroquinoline vs. 4,7-Dichloroquinoline
The octanol-water partition coefficient (LogP) of 4-chloro-7-methylquinoline is 3.24, placing it at an intermediate lipophilicity between the less lipophilic 4-chloroquinoline (LogP 2.89) and the more lipophilic 4,7-dichloroquinoline (LogP 3.54–3.60) [1]. Compared to 7-methylquinoline (LogP 2.54), the introduction of the 4-chloro substituent increases LogP by approximately 0.7 units . This intermediate LogP value offers a balanced partition profile for synthetic intermediates destined for biological evaluation, where both aqueous solubility and membrane permeability must be considered.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.24 (4-chloro-7-methylquinoline) |
| Comparator Or Baseline | 4-Chloroquinoline: LogP = 2.89; 4,7-Dichloroquinoline: LogP = 3.54–3.60; 7-Methylquinoline: LogP = 2.54 |
| Quantified Difference | ΔLogP = +0.35 vs. 4-chloroquinoline; ΔLogP = -0.30 to -0.36 vs. 4,7-dichloroquinoline; ΔLogP = +0.70 vs. 7-methylquinoline |
| Conditions | Predicted/experimental LogP values from authoritative chemical databases (Chemsrc, BOC Sciences, ChemSpider, Plantaedb) |
Why This Matters
For procurement in medicinal chemistry campaigns, LogP directly influences compound handling (solubility in organic vs. aqueous media) and the ADME profile of final derivatives; a 0.3–0.7 LogP shift corresponds to a roughly 2- to 5-fold change in partition coefficient.
- [1] Plantaedb / ChemSpider. 4,7-Dichloroquinoline – CAS 86-98-6. XLogP = 3.60; AlogP = 3.54. View Source
